Cas no 53760-21-7 (Benz[7,8]anthra[1,2-b]oxirene-2,3-diol,1a,2,3,11b-tetrahydro- (9CI))
53760-21-7 structure
Product Name:Benz[7,8]anthra[1,2-b]oxirene-2,3-diol,1a,2,3,11b-tetrahydro- (9CI)
Numero CAS:53760-21-7
MF:C18H14O3
MW:278.301965236664
CID:372429
PubChem ID:124152
Update Time:2025-04-19
Benz[7,8]anthra[1,2-b]oxirene-2,3-diol,1a,2,3,11b-tetrahydro- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benz[7,8]anthra[1,2-b]oxirene-2,3-diol,1a,2,3,11b-tetrahydro- (9CI)
- 8,9-dihydro-8,9-dihydroxybenzanthracene 10,11-oxide
- Benz(7,8)anthra(1,2-b)oxirene-2,3-diol, 1a,2,3,11b-tetrahydro-
- 8,9-Dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz(a)anthracene
- anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene
- Benz(a)anthracene, 8,9,10,11-tetrahydro-8,9-dihydroxy-10,11-epoxy-, anti-
- Benz(a)anthracene, 8,9,10,11-tetrahydro-8,9-dihydroxy-10,11-epoxy-, syn-
- syn-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene
- (1aR,2S,3R,11bS)-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol
- 53760-21-7
- 1a,2,3,11b-tetrahydrotetrapheno[10,11-b]oxirene-2,3-diol
- 10alpha,11alpha-Epoxy-8,9,10,11-tetrahydrobenzo[a]anthracene-8beta,9alpha-diol
- 5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol
- anti-BA-8,9-diol 10,11-oxide
- Anit-8,9-diol 10,11-oxide benz(a)anthracene
- 8,9-Detba
- DTXSID00968535
-
- Inchi: 1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H
- Chiave InChI: QMVDCUCAPJTHNE-UHFFFAOYSA-N
- Sorrisi: O1C2C3C=C4C5C=CC=CC=5C=CC4=CC=3C(C(C12)O)O
Proprietà calcolate
- Massa esatta: 278.09432
- Massa monoisotopica: 278.094
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 21
- Conta legami ruotabili: 0
- Complessità: 425
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 53Ų
Proprietà sperimentali
- Densità: 1.478
- Punto di ebollizione: 567.5°Cat760mmHg
- Punto di infiammabilità: 297°C
- Indice di rifrazione: 1.814
- PSA: 52.99
Benz[7,8]anthra[1,2-b]oxirene-2,3-diol,1a,2,3,11b-tetrahydro- (9CI) Letteratura correlata
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
53760-21-7 (Benz[7,8]anthra[1,2-b]oxirene-2,3-diol,1a,2,3,11b-tetrahydro- (9CI)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso